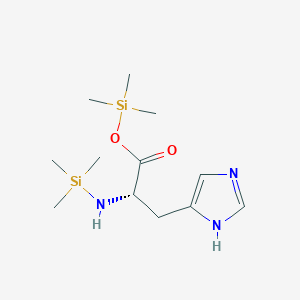
trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate is a compound that features both imidazole and trimethylsilyl groups. The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules. The trimethylsilyl group is a silicon-containing functional group that is often used in organic synthesis to protect reactive sites on molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate typically involves the protection of the amino and carboxyl groups of the amino acid precursor with trimethylsilyl groups. This can be achieved through the reaction of the amino acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The imidazole ring can be introduced through a subsequent cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced to remove the trimethylsilyl protecting groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the deprotected amino acid.
Aplicaciones Científicas De Investigación
Trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The imidazole ring is a common motif in many biologically active compounds, making this compound useful in the study of enzyme mechanisms and drug design.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing enzyme activity and other biochemical processes. The trimethylsilyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl (2S)-3-(1H-imidazol-4-yl)-2-(trimethylsilylamino)propanoate
- Trimethylsilyl (2S)-3-(1H-imidazol-2-yl)-2-(trimethylsilylamino)propanoate
Uniqueness
Trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate is unique due to the specific positioning of the imidazole ring and the trimethylsilyl groups. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H25N3O2Si2 |
|---|---|
Peso molecular |
299.52 g/mol |
Nombre IUPAC |
trimethylsilyl (2S)-3-(1H-imidazol-5-yl)-2-(trimethylsilylamino)propanoate |
InChI |
InChI=1S/C12H25N3O2Si2/c1-18(2,3)15-11(7-10-8-13-9-14-10)12(16)17-19(4,5)6/h8-9,11,15H,7H2,1-6H3,(H,13,14)/t11-/m0/s1 |
Clave InChI |
HIFBXQSJCQENPU-NSHDSACASA-N |
SMILES isomérico |
C[Si](C)(C)N[C@@H](CC1=CN=CN1)C(=O)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)NC(CC1=CN=CN1)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



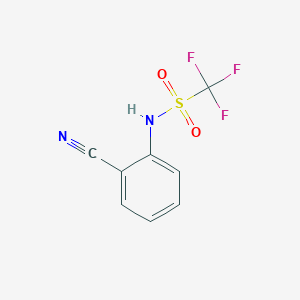
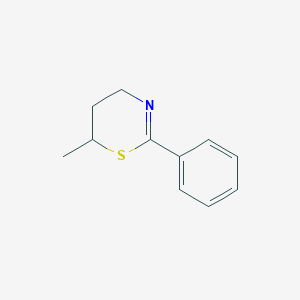

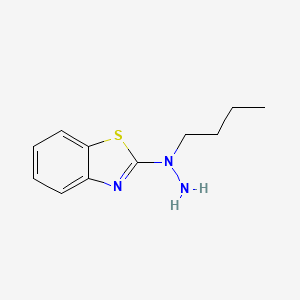
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)

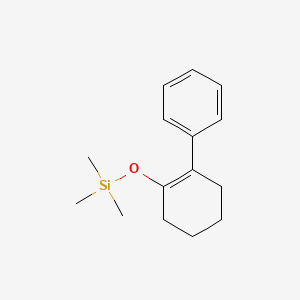
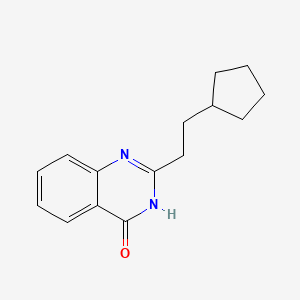

![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
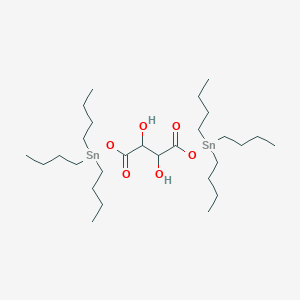
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
